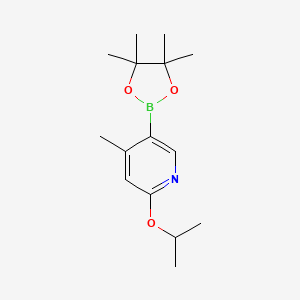
2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester
Descripción general
Descripción
“2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are generally environmentally benign, readily prepared, and relatively stable . They are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of “2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester” and similar compounds often involves Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions .Chemical Reactions Analysis
Boronic esters, including “2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . They can also undergo protodeboronation, a process that is not well developed but has been reported to be catalyzed using a radical approach .Aplicaciones Científicas De Investigación
1. Suzuki–Miyaura Coupling
- Application Summary : The compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular Suzuki–Miyaura coupling reaction being performed. Typically, this involves the reaction of the boronic acid with a halide or pseudohalide in the presence of a base and a palladium catalyst .
- Results or Outcomes : The outcome of the reaction is the formation of a new carbon–carbon bond. The exact results would depend on the specific reactants used .
2. Hydrolysis Susceptibility
- Methods of Application : The methods of application would involve the use of the boronic ester in the design and synthesis of new drugs or drug delivery devices .
- Results or Outcomes : The hydrolysis of some phenylboronic pinacol esters is described. The kinetics is dependent on the substituents in the aromatic ring. Also the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
3. Inverse-electron-demand Diels-Alder Reaction
- Application Summary : This compound can be used in inverse-electron-demand Diels-Alder reactions. This type of reaction is a variant of the Diels-Alder reaction, a method for forming rings in organic chemistry .
- Methods of Application : The specific methods of application would depend on the particular inverse-electron-demand Diels-Alder reaction being performed .
- Results or Outcomes : The outcome of the reaction is the formation of a new ring structure. The exact results would depend on the specific reactants used .
4. Simmons-Smith Cyclopropanation Reaction
- Application Summary : This compound can be used in Simmons-Smith cyclopropanation reactions. This reaction is a method for forming cyclopropane rings .
- Methods of Application : The specific methods of application would depend on the particular Simmons-Smith cyclopropanation reaction being performed .
- Results or Outcomes : The outcome of the reaction is the formation of a new cyclopropane ring. The exact results would depend on the specific reactants used .
5. Polyene Cyclization
- Application Summary : This compound can be used in polyene cyclization reactions. This type of reaction is a method for forming cyclic structures .
- Methods of Application : The specific methods of application would depend on the particular polyene cyclization reaction being performed .
- Results or Outcomes : The outcome of the reaction is the formation of a new cyclic structure. The exact results would depend on the specific reactants used .
6. Stereoselective Aldol Reactions
- Application Summary : This compound can be used in stereoselective aldol reactions. This type of reaction is a method for forming carbon-carbon bonds in a stereoselective manner .
- Methods of Application : The specific methods of application would depend on the particular stereoselective aldol reaction being performed .
- Results or Outcomes : The outcome of the reaction is the formation of a new carbon-carbon bond in a stereoselective manner. The exact results would depend on the specific reactants used .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3/c1-10(2)18-13-8-11(3)12(9-17-13)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJVWPQVLMVJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B1403545.png)

![Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B1403548.png)
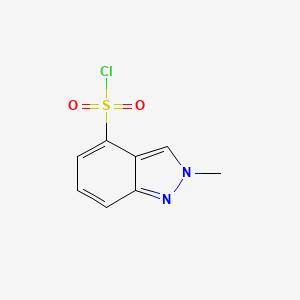
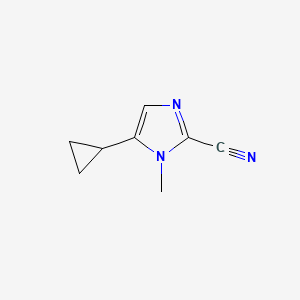
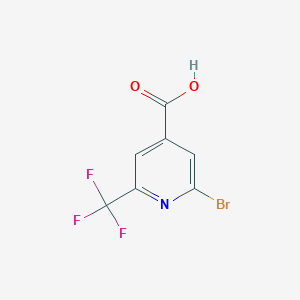
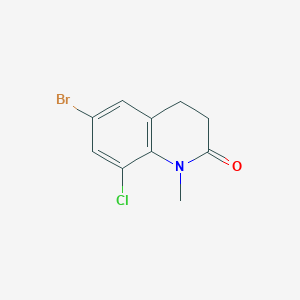
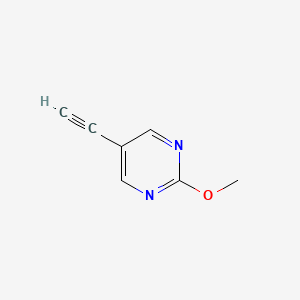
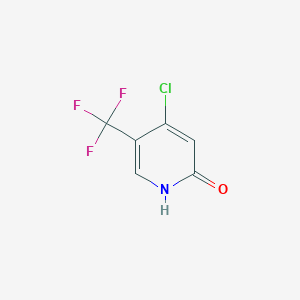
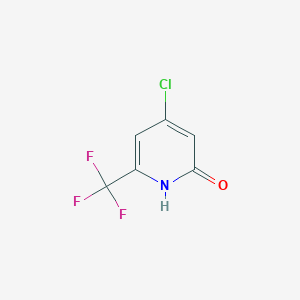
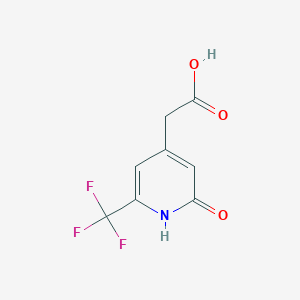
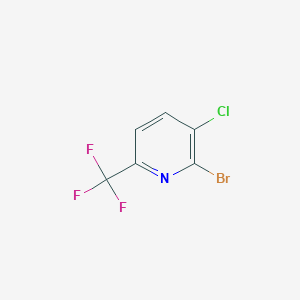
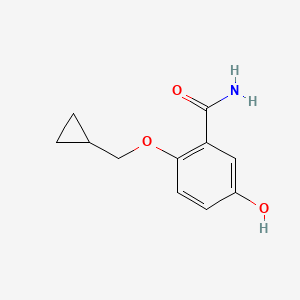
![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)